molecular formula C8H4BrIN2 B1339527 6-溴-2-碘喹唑啉 CAS No. 882670-93-1

6-溴-2-碘喹唑啉

货号 B1339527
CAS 编号: 882670-93-1
分子量: 334.94 g/mol
InChI 键: LCJJMJFHBCJRDO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-2-iodoquinazoline (BIQ) is a heterocyclic organic compound derived from quinazoline, a nitrogen-containing six-membered ring. BIQ is a versatile organic compound that has been widely used in organic synthesis, drug discovery, and in various scientific research applications. It is a colorless solid that is soluble in many organic solvents and is stable in air.

科学研究应用

COX-2 抑制

6-溴喹唑啉酮衍生物,包括 6-溴-2-碘喹唑啉,已被制备并评估其抑制环氧合酶-2 (COX-2) 的能力。该酶参与炎症过程,其抑制可以导致抗炎作用。 通过广泛的结构-活性关系研究,已鉴定出一些有效的选择性 COX-2 抑制剂 .

癌症治疗:PI3K 抑制

PI3K 抑制剂对癌症治疗具有重要意义。设计并合成了一系列新的 6-(咪唑[1,2-a]吡啶-6-基)喹唑啉衍生物,可能包括 6-溴-2-碘喹唑啉的修饰。 这些化合物通过 NMR 和 HRMS 光谱分析进行表征,并正在研究其作为癌症治疗剂的潜力 .

EGFR 和 HER2 抑制

已经进行了各种 6-溴-2-(吡啶-3-基)-4-取代喹唑啉的设计和合成。这些化合物,包括 6-溴-2-碘喹唑啉衍生物,与已知的抗癌药物拉帕替尼相比,评估了其 EGFR 和 HER2 抑制活性。 此类抑制剂在治疗表达这些受体的某些类型的癌症中至关重要 .

作用机制

Target of Action

6-Bromo-2-iodoquinazoline is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) . These receptors are proteins found on the surface of cells and play a crucial role in regulating cell growth and division. Overexpression or mutation of these receptors can lead to uncontrolled cell proliferation, a hallmark of many types of cancer .

Mode of Action

6-Bromo-2-iodoquinazoline interacts with EGFR and HER2 by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathways affected by 6-Bromo-2-iodoquinazoline are those downstream of EGFR and HER2 . These include the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth, and the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation . By inhibiting EGFR and HER2, 6-Bromo-2-iodoquinazoline disrupts these pathways, leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

Molecular docking and adme prediction studies have been conducted to predict these properties . These studies can provide valuable insights into the compound’s bioavailability and potential for drug-drug interactions .

Result of Action

The inhibition of EGFR and HER2 by 6-Bromo-2-iodoquinazoline results in potent anti-cancer effects . In vitro studies have shown that this compound has remarkable cytotoxic efficacy against various cancer cell lines, including AU-565 and MDA-MB-231 . Furthermore, it has been shown to induce cell cycle arrest and apoptosis, which are key mechanisms of action for many anti-cancer drugs .

Action Environment

The action of 6-Bromo-2-iodoquinazoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and solubility, which in turn can impact its bioavailability and efficacy. Additionally, the presence of other compounds or drugs can influence the action of 6-Bromo-2-iodoquinazoline through drug-drug interactions .

生化分析

Biochemical Properties

6-Bromo-2-iodoquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 6-Bromo-2-iodoquinazoline has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes involved in cell signaling pathways . This inhibition can lead to alterations in cellular processes and has potential therapeutic implications, particularly in cancer treatment.

Cellular Effects

The effects of 6-Bromo-2-iodoquinazoline on different cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, 6-Bromo-2-iodoquinazoline can induce cytotoxic effects in cancer cells, leading to cell death. This compound has been tested against various cancer cell lines, demonstrating its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, 6-Bromo-2-iodoquinazoline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to bind to tyrosine kinases and other proteins is a key aspect of its mechanism of action. These interactions can disrupt normal cellular processes, making 6-Bromo-2-iodoquinazoline a potential candidate for targeted therapies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-2-iodoquinazoline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-2-iodoquinazoline remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important considerations for its therapeutic use.

Dosage Effects in Animal Models

The effects of 6-Bromo-2-iodoquinazoline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for determining the safe and effective use of 6-Bromo-2-iodoquinazoline in therapeutic applications .

Metabolic Pathways

6-Bromo-2-iodoquinazoline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism . The compound can affect metabolic flux and alter metabolite levels, impacting cellular function. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential .

Transport and Distribution

The transport and distribution of 6-Bromo-2-iodoquinazoline within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions can influence the compound’s accumulation and effectiveness, making it important to study its transport and distribution properties .

Subcellular Localization

6-Bromo-2-iodoquinazoline’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

属性

IUPAC Name

6-bromo-2-iodoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrIN2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJJMJFHBCJRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582074
Record name 6-Bromo-2-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

882670-93-1
Record name 6-Bromo-2-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-iodoquinazoline
Reactant of Route 2
6-Bromo-2-iodoquinazoline
Reactant of Route 3
6-Bromo-2-iodoquinazoline
Reactant of Route 4
6-Bromo-2-iodoquinazoline
Reactant of Route 5
6-Bromo-2-iodoquinazoline
Reactant of Route 6
6-Bromo-2-iodoquinazoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。